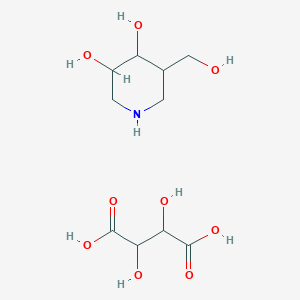

D-Isofagomine (D-Tartrate); Isofagomine (D-Tartrate)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

D-Isofagomine (D-Tartrate) and Isofagomine (D-Tartrate) are pharmacological chaperones that specifically and reversibly bind to acid-β-glucosidase (GCase) in the endoplasmic reticulum with high affinity . These compounds are used primarily in scientific research and have shown potential in treating certain lysosomal storage disorders, such as Gaucher disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions typically involve the use of protective groups, selective deprotection, and stereoselective synthesis to ensure the correct configuration of the molecule .

Industrial Production Methods

Industrial production methods for D-Isofagomine (D-Tartrate) are not widely documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The process would include rigorous purification steps to achieve the high purity required for research applications .

Chemical Reactions Analysis

Types of Reactions

D-Isofagomine (D-Tartrate) primarily undergoes binding reactions with enzymes, specifically acid-β-glucosidase. It acts as a competitive inhibitor, interacting with the catalytic pocket of the enzyme .

Common Reagents and Conditions

The common reagents used in the synthesis of D-Isofagomine (D-Tartrate) include protective groups, reducing agents, and solvents such as ethanol and water. The conditions often involve controlled temperatures and pH levels to ensure the stability of the compound .

Major Products Formed

The major product formed from the reactions involving D-Isofagomine (D-Tartrate) is the stabilized enzyme complex, which increases the activity of acid-β-glucosidase in cells .

Scientific Research Applications

D-Isofagomine (D-Tartrate) has been extensively studied for its potential in treating Gaucher disease, a lysosomal storage disorder caused by a deficiency in acid-β-glucosidase . It acts as a chemical chaperone, increasing the amount of correctly folded enzyme and enhancing its activity. This compound has also been investigated for its potential in treating other neurodegenerative disorders, such as Parkinson’s disease, due to its ability to stabilize enzyme activity and reduce the accumulation of misfolded proteins .

Mechanism of Action

D-Isofagomine (D-Tartrate) exerts its effects by binding to the catalytic pocket of acid-β-glucosidase, acting as a competitive inhibitor . This binding stabilizes the enzyme, promoting its correct folding and increasing its activity. The molecular targets involved include the enzyme itself and the pathways related to lysosomal function and protein degradation .

Comparison with Similar Compounds

Similar Compounds

Miglustat: Another compound used in the treatment of Gaucher disease, but with a different mechanism of action.

Eliglustat: A substrate reduction therapy for Gaucher disease that inhibits glucosylceramide synthase.

Uniqueness

D-Isofagomine (D-Tartrate) is unique in its ability to act as a pharmacological chaperone, specifically binding to and stabilizing acid-β-glucosidase. This property makes it particularly effective in increasing enzyme activity and reducing the accumulation of misfolded proteins, which is not a feature of other similar compounds .

Properties

Molecular Formula |

C10H19NO9 |

|---|---|

Molecular Weight |

297.26 g/mol |

IUPAC Name |

2,3-dihydroxybutanedioic acid;5-(hydroxymethyl)piperidine-3,4-diol |

InChI |

InChI=1S/C6H13NO3.C4H6O6/c8-3-4-1-7-2-5(9)6(4)10;5-1(3(7)8)2(6)4(9)10/h4-10H,1-3H2;1-2,5-6H,(H,7,8)(H,9,10) |

InChI Key |

ULBPPCHRAVUQMC-UHFFFAOYSA-N |

Canonical SMILES |

C1C(C(C(CN1)O)O)CO.C(C(C(=O)O)O)(C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chloro-5-cyano-pyrrolo[2,3-D]pyrimidin-7-YL)acetic acid](/img/structure/B13906471.png)

![2,3,3-trimethyl-3H-pyrrolo[2,3-b]pyridine-5-carboxylic acid](/img/structure/B13906472.png)